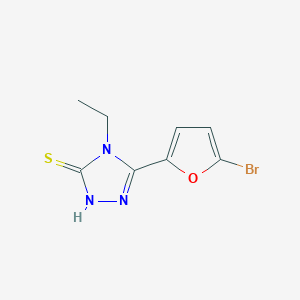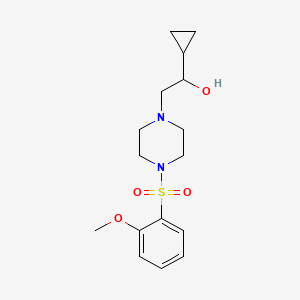
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM is a selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that plays a role in pain modulation, stress responses, and addiction.
Scientific Research Applications
Synthesis and Evaluation in Pharmacological Studies
N-(3-(benzofuran-2-yl)propyl)-2-(3-methoxyphenoxy)acetamide, due to its structural complexity, serves as a significant compound in pharmacological research. For example, the design, synthesis, and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agents highlight its utility in developing treatments for neurological disorders. A series of derivatives demonstrated anticonvulsant activity in preclinical models, suggesting its role in seizure prevention at low doses relative to phenytoin, indicating its potential therapeutic benefits (Shakya et al., 2016).
Functional Groups and Chemical Reactions
The acetamide moiety, present in many natural and pharmaceutical products, has been the subject of various synthetic studies. Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts has provided versatile reagents for N-alkylacetamide and benzyl carbamates, facilitating the synthesis of compounds including those related to this compound. These compounds have been applied in the synthesis of natural and pharmaceutical products, demonstrating the broad utility of the acetamide functional group in medicinal chemistry (Sakai et al., 2022).
Antimicrobial and Antioxidant Applications
Functionalized benzofuran compounds, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant activity against various microbial strains and exhibited antioxidant properties, suggesting their potential for development into therapeutic agents addressing microbial infections and oxidative stress (Rangaswamy et al., 2017).
Molecular Imaging and Diagnostic Applications
The development of imaging agents targeting specific receptors in the brain has included compounds structurally related to this compound. For instance, radiolabeled ligands for peripheral benzodiazepine receptors (PBR) have been synthesized for potential use in imaging brain pathologies. Such compounds contribute to the understanding of neurological diseases and facilitate the development of targeted therapies (Zhang et al., 2003).
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-16-7-4-8-17(13-16)24-14-20(22)21-11-5-9-18-12-15-6-2-3-10-19(15)25-18/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVWQONUAMXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2458245.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide](/img/structure/B2458246.png)

![1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2458249.png)
![4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2458255.png)

![N1-(2,2-diethoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2458258.png)



![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2458262.png)